molecular formula C13H17Cl2N3 B1525032 3-(Piperazin-1-yl)quinoline dihydrochloride CAS No. 1306604-79-4

3-(Piperazin-1-yl)quinoline dihydrochloride

Cat. No.: B1525032
CAS No.: 1306604-79-4
M. Wt: 286.2 g/mol
InChI Key: CRYFWGJOUYIJKE-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)quinoline dihydrochloride (CAS: 1306604-79-4) is a quinoline derivative with a piperazine moiety substituted at the 3-position. Its molecular formula is C₁₄H₂₁NO₂, with a molecular weight of 235.33 g/mol . The compound is commercially available as a liquid under controlled storage conditions (room temperature) and is utilized in pharmaceutical research, particularly in the synthesis of intermediates for receptor-targeted therapies . The dihydrochloride salt enhances aqueous solubility and stability, making it suitable for in vitro and in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazin-1-yl)quinoline dihydrochloride typically involves multiple steps. One common method starts with the reaction of quinoline with piperazine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification processes to isolate the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring of reaction parameters to ensure product quality and yield. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperazin-1-yl)quinoline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed: The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation can produce quinone derivatives, while reduction can lead to the formation of hydroquinoline derivatives.

Scientific Research Applications

Biological Activities

The quinoline scaffold, particularly when substituted with piperazine, has shown a range of biological activities. These include:

  • Antimicrobial Activity : Compounds featuring the quinoline-piperazine structure have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi, revealing promising results in inhibiting their growth .
  • Antimalarial Properties : A series of quinoline-piperazine derivatives have been developed targeting the blood stages of Plasmodium, the parasite responsible for malaria. These compounds exhibited potent in vitro activity against chloroquine-resistant strains, with IC50 values often below 10 μM . The integration of piperazine with quinoline enhances the interaction with the heme detoxification process in the parasite.
  • Anticancer Potential : Quinoline derivatives have been recognized for their anticancer activities. Some studies have reported that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves interaction with specific cellular pathways and targets.

Therapeutic Applications

The therapeutic potential of 3-(piperazin-1-yl)quinoline dihydrochloride extends into several areas:

  • Neuroprotective Agents : Recent studies have explored its use as a neuroprotective agent in models of neurodegenerative diseases like Parkinson's disease. The compound's ability to chelate iron may reduce oxidative stress, a contributing factor in neuronal damage .
  • Antipsychotic Properties : Some derivatives of this compound have been investigated for their neuroleptic effects, potentially serving as treatments for schizophrenia and other psychiatric disorders. The structural similarity to known antipsychotic drugs suggests a similar mechanism of action .

Case Studies and Research Findings

Several key studies highlight the efficacy and potential applications of this compound:

Study ReferenceFocus AreaKey Findings
Antimalarial ActivityIdentified novel hybrids with IC50 values <10 μM against resistant Plasmodium strains.
Anticancer ActivityDemonstrated inhibition of cell proliferation in multiple cancer cell lines; potential for further development as anticancer agents.
NeuroprotectionShowed promise in reducing oxidative stress and protecting dopaminergic neurons in Parkinson's models.

Mechanism of Action

The mechanism by which 3-(Piperazin-1-yl)quinoline dihydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

4-(Piperazin-1-yl)quinoline Derivatives

  • Mono-4-(piperazin-1-yl)quinoline derivatives (e.g., compound2 in ) exhibit CCR5 antagonism with an IC₅₀ of 692 nM. The substitution at the 4-position, rather than the 3-position, alters receptor binding kinetics due to steric and electronic effects .
  • 1-[(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline dihydrochloride (Compound7, MW 465.40) incorporates a sulfonyl group, increasing molecular weight and enhancing 5-HT₃/5-HT₆ receptor dual agonism (tR = 4.51 min, Mp 130–132°C) .

6-(Piperazin-1-yl)quinoline Derivatives

  • 6-(Piperazin-1-yl)quinolin-3-amine (CAS 1782439-36-4) and its hydrochloride salt (CAS 209733-18-6) feature a piperazine at the 6-position and an amine at the 3-position. This positional isomerism reduces overlap with the target compound’s receptor profile, likely favoring distinct biological targets .

Functional Group Modifications

Sulfonyl and Halogen-Substituted Analogs

  • 1-[(2-Chlorophenyl)sulfonyl]-4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline dihydrochloride (Compound16, MW 526.92) demonstrates the impact of sulfonyl and chloro groups on potency. The compound shows a melting point of 157–159°C and high yield (92%), indicating robust synthetic accessibility .

Spirocyclic and Tetralone Derivatives

  • N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione (Compounds5-7 in ) exhibit moderate 5-HT₁A affinity but high 5-HT₂A antagonism (Ki = 15–46 nM). The spirocyclic framework diverges significantly from the linear quinoline structure of the target compound .

Physicochemical and Crystallographic Properties

  • Crystal Structures: compares 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (piperidine core) and its piperazine analog. Both crystallize in the triclinic space group P1 with similar unit-cell parameters. The piperazine ring adopts a chair conformation, favoring intermolecular C–H⋯H interactions (67.5% H⋯H contacts) .
  • Solubility and Stability : Dihydrochloride salts (e.g., 3-(piperazin-1-yl)propionic acid ethyl ester dihydrochloride, MW 259.17) are prevalent in analogs to improve solubility, as seen in the target compound .

Pharmacological Activity

Compound Name Biological Target Activity (IC₅₀/Ki) Key Structural Feature Reference
3-(Piperazin-1-yl)quinoline dihydrochloride N/A (Intermediate) N/A 3-Piperazinyl-quinoline core
Mono-4-(piperazin-1-yl)quinoline CCR5 receptor IC₅₀ = 692 nM 4-Piperazinyl substitution
1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline 5-HT₃/5-HT₆ receptors Dual agonist Sulfonyl-pyrroloquinoline hybrid
N-[3-(4-Phenylpiperazin-1-yl)-propyl] spirocyclic derivatives 5-HT₂A receptor Ki = 15–46 nM Spirocyclic pyrrolidine-dione

Biological Activity

3-(Piperazin-1-yl)quinoline dihydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with piperazine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in solvents or microwave-assisted synthesis.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of quinoline derivatives, including this compound. Research indicates that compounds containing the quinoline nucleus exhibit significant activity against a range of bacteria and fungi. For instance, a study reported that derivatives with piperazine exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) often in the low micromolar range .

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli8
This compoundS. aureus4

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study found that this compound exhibited significant cytotoxicity against human breast cancer cells, with IC50 values around 18 µM . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)18
HeLa (Cervical Cancer)25

Antimalarial Activity

Recent investigations into the antimalarial properties of quinoline derivatives have shown promising results. A series of compounds related to this compound demonstrated potent activity against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values below 10 µM for several derivatives .

Case Study 1: Antibacterial Efficacy

In a comparative study on the antibacterial efficacy of various quinoline derivatives, this compound was found to be one of the most effective compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics in an era of increasing resistance .

Case Study 2: Anticancer Properties

A research team evaluated the anticancer properties of several piperazine-substituted quinolines, including this compound. The findings indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes .

Q & A

Q. What are the established synthetic routes for 3-(Piperazin-1-yl)quinoline dihydrochloride, and how are intermediates purified?

Basic
The synthesis typically involves nucleophilic substitution between a halogenated quinoline (e.g., 6-chloroquinoline) and piperazine under reflux conditions. For example, DIPEA (N,N-di-isopropylethylamine) is used as a base to deprotonate piperazine, enhancing its nucleophilicity . The crude product is purified via recrystallization in ethanol or methanol, followed by conversion to the dihydrochloride salt using HCl gas or concentrated hydrochloric acid. Intermediate steps may require column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the free base before salt formation .

Key Steps:

StepReagents/ConditionsPurpose
16-Chloroquinoline, piperazine, DIPEA, DMF, 80–100°CNucleophilic substitution
2Ethanol recrystallizationPurification of free base
3HCl gas in diethyl etherSalt formation

Q. How is this compound structurally characterized in academic research?

Basic
Structural confirmation relies on orthogonal analytical methods:

  • X-ray crystallography : Resolves bond angles and piperazine-quinoline spatial arrangement (e.g., similar compounds like 7-chloro-4-(piperazin-1-yl)quinoline) .
  • NMR : 1H^1H NMR shows quinoline protons at δ 8.5–9.0 ppm (aromatic), piperazine protons at δ 2.5–3.5 ppm (multiplet), and HCl protons as a broad peak .
  • Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 213.28 (free base) and 286.24 (dihydrochloride) .

Q. What protocols ensure safe handling and stability during storage?

Basic

  • Handling : Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood due to potential respiratory irritation .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent hygroscopic degradation. Desiccants like silica gel are recommended .

Q. How can researchers resolve contradictions between in vitro receptor binding assays and in vivo efficacy data?

Advanced
Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. Strategies include:

  • Orthogonal assays : Compare radioligand binding (e.g., 11^{11}C-labeled analogs for PET imaging) with functional assays (cAMP modulation) .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to in vivo effects .
  • Dose optimization : Adjust dosing regimens in animal models (e.g., rodent PK studies) to align with receptor occupancy data .

Q. What considerations are critical for designing in vivo studies targeting CNS applications?

Advanced

  • Blood-brain barrier (BBB) penetration : Measure logP (optimal range: 2–3) and use P-glycoprotein inhibitors (e.g., LY335979) to enhance brain uptake .
  • Animal models : Select transgenic rodents for receptor-specific efficacy (e.g., 5-HT3_3/5-HT6_6 knockout mice) .
  • Endpoint validation : Combine behavioral assays (e.g., forced swim test) with ex vivo receptor autoradiography .

Q. How do structural modifications to the quinoline core affect pharmacological activity?

Advanced

  • Substituent effects :
    • Electron-withdrawing groups (Cl, F) : Increase receptor binding affinity (e.g., 6-chloro derivatives show 10-fold higher 5-HT3_3 antagonism) .
    • Phenylpiperazine analogs : Enhance selectivity for dopamine D2_2 receptors but reduce aqueous solubility .
  • Salt forms : Dihydrochloride salts improve bioavailability compared to free bases due to enhanced crystallinity .

Q. What challenges arise in developing validated analytical methods for impurity profiling?

Advanced

  • Impurity identification : Use HPLC-UV/HRMS to detect synthesis byproducts (e.g., 4-(3-chlorophenyl)piperazine derivatives) .
  • Column selection : HILIC columns resolve polar impurities, while C18 columns separate nonpolar degradants .
  • Validation parameters : Ensure linearity (R2^2 > 0.99), LOD < 0.1%, and robustness under varying pH/temperature .

Properties

IUPAC Name

3-piperazin-1-ylquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c1-2-4-13-11(3-1)9-12(10-15-13)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYFWGJOUYIJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=CC=CC=C3N=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Piperazin-1-yl)quinoline dihydrochloride
3-(Piperazin-1-yl)quinoline dihydrochloride
3-(Piperazin-1-yl)quinoline dihydrochloride
3-(Piperazin-1-yl)quinoline dihydrochloride
3-(Piperazin-1-yl)quinoline dihydrochloride
3-(Piperazin-1-yl)quinoline dihydrochloride

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